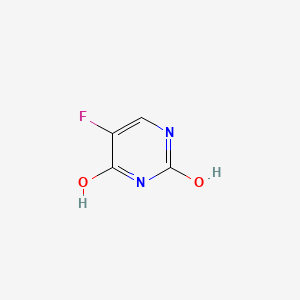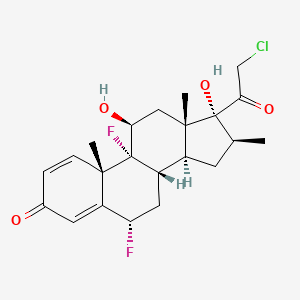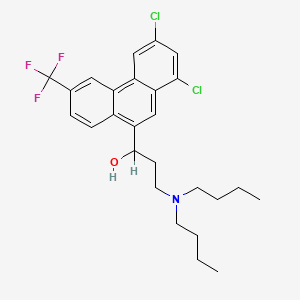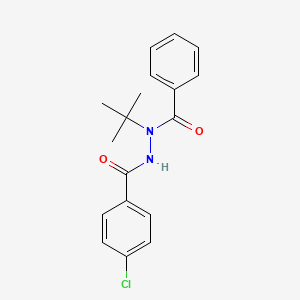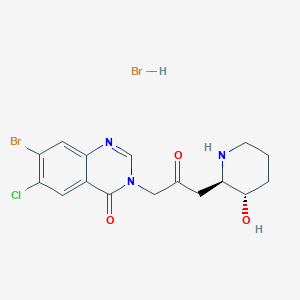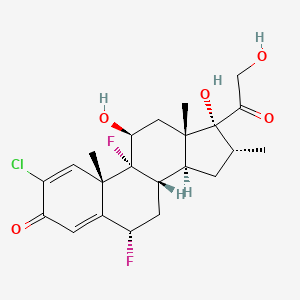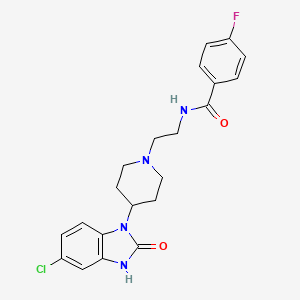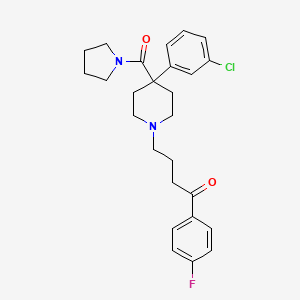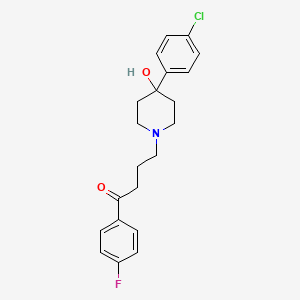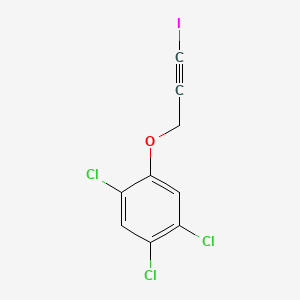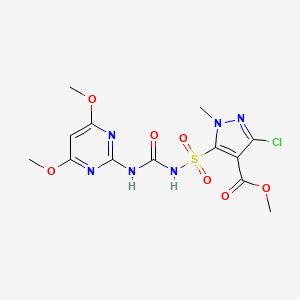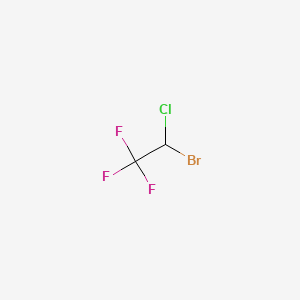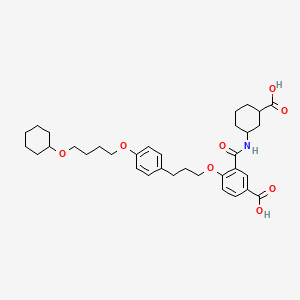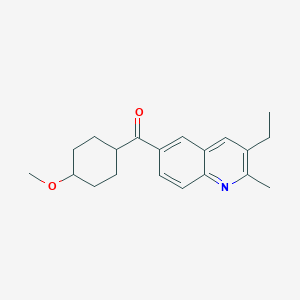
(3-Ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-16567083 is a synthetic organic compound that has been developed as an experimental radiotracer. It is an antagonist of the metabotropic glutamate receptor mGlu1, which plays a significant role in the central nervous system. This compound is primarily used in positron emission tomography (PET) imaging to study the mGlu1 receptor in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-16567083 involves several steps, including the formation of the quinoline core and the subsequent functionalization of the moleculeThis is typically achieved through a transition metal-catalyzed cross-coupling reaction, which allows for the efficient incorporation of the carbon-11 isotope into the target molecule .
Industrial Production Methods
Industrial production of JNJ-16567083 would likely involve similar synthetic routes as those used in laboratory settings, but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis modules and advanced purification techniques would be essential to meet the stringent requirements for radiopharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
JNJ-16567083 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of JNJ-16567083 may result in the formation of quinoline derivatives, while reduction may yield various reduced forms of the molecule .
Scientific Research Applications
JNJ-16567083 has several scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study the distribution and density of mGlu1 receptors in the brain.
Biology: Helps in understanding the role of mGlu1 receptors in various physiological and pathological processes.
Medicine: Potential use in the diagnosis and monitoring of neurological disorders such as schizophrenia and Alzheimer’s disease.
Industry: Used in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
JNJ-16567083 exerts its effects by binding to the metabotropic glutamate receptor mGlu1 and acting as an antagonist. This prevents the receptor from being activated by its natural ligand, glutamate, thereby inhibiting the downstream signaling pathways. The molecular targets and pathways involved include the inhibition of phospholipase C and the reduction of intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
[11C]-JNJ-16567083: A radiolabeled form of JNJ-16567083 used for PET imaging.
JNJ-1802: Another compound from the same chemical series with a similar mechanism of action.
Uniqueness
JNJ-16567083 is unique in its high selectivity and affinity for the mGlu1 receptor, making it a valuable tool for studying this receptor in vivo. Its ability to be radiolabeled with carbon-11 also allows for non-invasive imaging of the receptor in the brain, providing valuable insights into its role in various neurological disorders .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3-ethyl-2-methylquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C20H25NO2/c1-4-14-11-17-12-16(7-10-19(17)21-13(14)2)20(22)15-5-8-18(23-3)9-6-15/h7,10-12,15,18H,4-6,8-9H2,1-3H3 |
InChI Key |
VEURHZYLLRSEGL-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-ethyl-2-(11C)methyl-quinolin-6-yl)-(cis-4-methoxycyclohexyl)methanone (3-ethyl-2-methyl-quinolin-6-yl)-(4-methoxycyclohexyl)methanone methanesulfonate EMQMCM cpd JNJ-16567083 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



